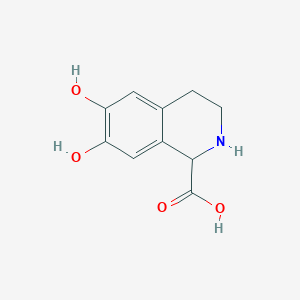
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are widely distributed in nature and are known for their diverse biological activities. They are often found in alkaloids and have significant applications in medicinal chemistry due to their broad-spectrum biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . This method is known for its simplicity and convenience.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial production, given the availability of starting materials and optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of tetrahydroisoquinolines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salsolinol: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Another derivative with similar structural features and biological activities.
Uniqueness
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
55717-59-4 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c12-7-3-5-1-2-11-9(10(14)15)6(5)4-8(7)13/h3-4,9,11-13H,1-2H2,(H,14,15) |
InChI-Schlüssel |
QEUZCMGJVDEESV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
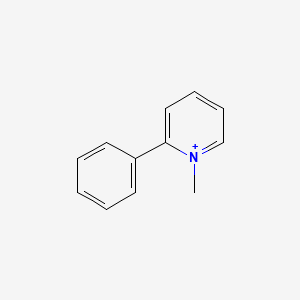
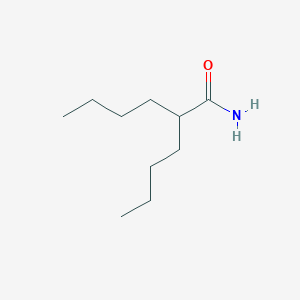
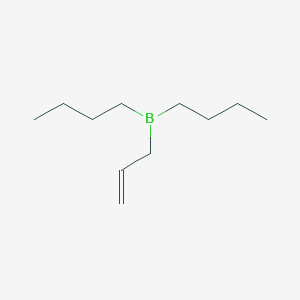
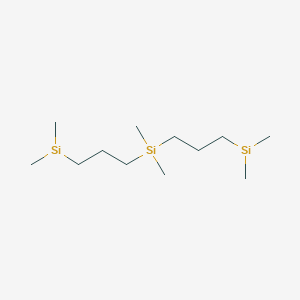
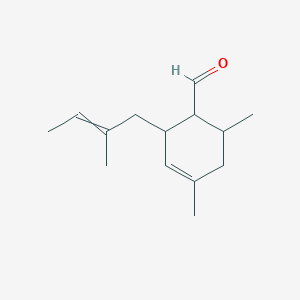
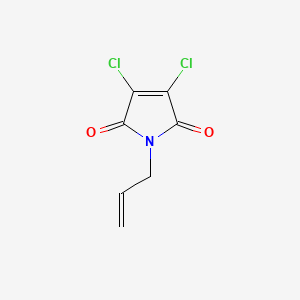
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

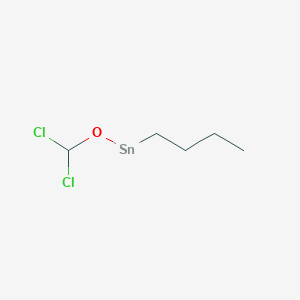
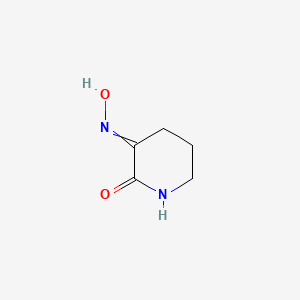
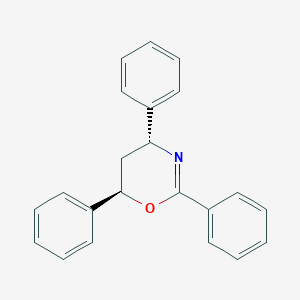
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

